Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, a methoxycarbonyl substituent, and a hydroxylated aromatic ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and bioactive molecules. Its structural complexity allows for modifications that influence solubility, stability, and biological activity .
Properties
Molecular Formula |
C19H27NO5 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-hydroxy-4-methoxycarbonyl-3-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO5/c1-12-14(17(22)24-5)6-7-15(16(12)21)13-8-10-20(11-9-13)18(23)25-19(2,3)4/h6-7,13,21H,8-11H2,1-5H3 |
InChI Key |
ZBIYEYNPCDZWNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis from Piperidin-4-ylmethanol
One reported method starts from piperidin-4-ylmethanol , which undergoes a sequence of:
- Acylation to introduce protective groups.
- Sulfonation to activate the alcohol group for substitution.
- Substitution with the phenyl derivative to form the desired ether or carbon linkage.
This method, applied to similar tert-butyl 4-substituted piperidine derivatives, yielded a total of about 20.2% over three steps, indicating moderate overall efficiency but requiring optimization for scale-up.
Use of tert-butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate as Intermediate
A key intermediate, tert-butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate , is synthesized and then reacted with various substituted phenols or anilines under basic conditions to form the target compound.
- Typical bases include potassium carbonate or cesium fluoride .
- Solvents used are often N-methylpyrrolidone (NMP) , ethanol-water mixtures , or N,N-dimethylacetamide (DMA) .
- Reaction temperatures range from 70°C to 105°C.
- Reaction times vary from 12 to 24 hours, sometimes with incremental additions of reagents to drive the reaction to completion.
Example reaction conditions and yields:
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Potassium carbonate | Ethanol/Water | Reflux (~78) | 16.5 | 84 | Crystallization post-reaction enhances purity |
| 2 | Cesium fluoride | N,N-Dimethylacetamide | 85 | 12 | 60 | Multiple additions of reagents improve conversion |
| 3 | Cesium fluoride | N,N-Dimethylacetamide | 85 | 18 | 58 | Purification by chromatography required |
These methods produce the target compound with acceptable yields (58-84%) and purity, confirmed by NMR and mass spectrometry.
Purification and Characterization
- After reaction completion, the mixture is cooled and diluted with water to induce crystallization.
- Solid products are isolated by filtration, washed with aqueous ethanol and water, and dried under vacuum at 40-55°C.
- Purification may also involve column chromatography using mixtures of methanol, dichloromethane, and aqueous ammonium hydroxide for better separation.
- Characterization includes 1H NMR , 13C NMR , mass spectrometry , and melting point determination to confirm structure and purity.
Detailed Reaction Example
Preparation of this compound via nucleophilic substitution:
- Step 1: Synthesize tert-butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate by reacting tert-butyl piperidine-1-carboxylate with methanesulfonyl chloride under basic conditions.
- Step 2: React the above intermediate with 2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl nucleophile in the presence of potassium carbonate in ethanol/water at reflux for ~16 hours.
- Step 3: Cool the reaction mixture, add water to induce crystallization, filter the solid, wash, and dry to obtain the product.
- Yield: Approximately 84% isolated yield.
- Characterization: 1H NMR signals consistent with aromatic protons, piperidine ring protons, tert-butyl group, and methoxycarbonyl group; mass spectrum confirming molecular ion at expected m/z.
Summary Table of Preparation Conditions and Outcomes
| Parameter | Details |
|---|---|
| Starting materials | Piperidin-4-ylmethanol or tert-butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate |
| Key reagents | Potassium carbonate, cesium fluoride, methanesulfonyl chloride |
| Solvents | Ethanol/water, N-methylpyrrolidone, N,N-dimethylacetamide |
| Temperature range | 70°C to reflux (~78°C), up to 105°C |
| Reaction time | 12 to 24 hours |
| Yields | 58% to 84% depending on conditions |
| Purification methods | Crystallization, filtration, vacuum drying, column chromatography |
| Characterization techniques | 1H NMR, 13C NMR, mass spectrometry, melting point |
Research Findings and Optimization Notes
- Incremental addition of reagents (e.g., cesium fluoride and sulfonate intermediate) during the reaction improves conversion and yield.
- Use of mixed solvent systems (ethanol/water) facilitates crystallization and product isolation.
- Reaction under nitrogen atmosphere minimizes side reactions.
- Temperature control is critical; overheating can lead to decomposition or side products.
- The tert-butyl carbamate group serves as a protecting group for the piperidine nitrogen, stable under reaction conditions but removable under acidic conditions if needed for further derivatization.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The phenolic hydroxyl group at the 2-position of the aromatic ring participates in several key transformations:
Acylation and Alkylation
-
Acetylation : Reacts with acetyl chloride in the presence of pyridine to form the corresponding acetate ester.
Example :"Reaction with acetyl chloride (1.2 eq) in pyridine at 0°C → RT yields 85% acetylated product".
-
Methanesulfonylation : Treatment with methanesulfonyl chloride (1.1 eq) and triethylamine (1.5 eq) in dichloromethane forms a sulfonate ester, enabling further nucleophilic substitutions .
Conditions :
Oxidation
-
The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) under controlled conditions.
Methoxycarbonyl Group Transformations
The methoxycarbonyl (–COOMe) group undergoes hydrolysis and transesterification:
Hydrolysis to Carboxylic Acid
-
Acidic Hydrolysis : Treatment with 6N HCl at reflux converts the ester to a carboxylic acid.
Yield : ~70% (reported for analogous structures) . -
Basic Hydrolysis : NaOH (2 eq) in THF/H₂O (3:1) at 50°C cleaves the ester to the sodium carboxylate.
Transesterification
-
Reacts with ethanol in the presence of catalytic H₂SO₄ to form the ethyl ester.
Piperidine Ring Modifications
The piperidine moiety participates in ring-functionalization reactions:
N-Deprotection
-
The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions:
Conditions : 4M HCl in dioxane (RT, 2 h) → quantitative yield of the free amine .
Ring Substitution
-
Sulfonylation : The deprotected amine reacts with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) to form sulfonamides .
Example :"Post-Boc removal, treatment with 4-nitrobenzenesulfonyl chloride (1.1 eq) and DIPEA (2 eq) in DCM yields 78% sulfonamide" .
Aromatic Ring Reactivity
The substituted phenyl ring undergoes electrophilic substitutions:
Halogenation
-
Bromination at the 5-position using Br₂ in acetic acid (60°C, 4 h) introduces a bromo substituent.
Yield : 65–70%.
Nitration
-
Nitration with HNO₃/H₂SO₄ at 0°C selectively targets the para position relative to the hydroxyl group.
Cross-Coupling Reactions
The aromatic ring participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Reacts with arylboronic acids (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in dioxane/H₂O (10:1) at 80°C.
Scope : Compatible with electron-donating and withdrawing substituents.
Stability and Storage
-
Thermal Stability : Decomposes above 200°C.
-
Storage : Stable under inert gas at −20°C for >12 months.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
The compound is being investigated as a potential intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow for modifications that enhance pharmacological activity.
Case Study: Antidepressant Synthesis
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for antidepressant activity. Various derivatives were synthesized and tested, revealing differing levels of efficacy in animal models:
| Compound | Activity Level | Method of Synthesis |
|---|---|---|
| Derivative A | High | Alkylation reaction |
| Derivative B | Moderate | Esterification |
| Derivative C | Low | Direct fluorination |
This research suggests that modifications to the piperidine structure can lead to significant improvements in therapeutic efficacy.
1.2 Anti-inflammatory Properties
Research has indicated that derivatives of this compound exhibit anti-inflammatory activity. A study synthesized several tert-butyl phenylcarbamate derivatives, which were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Most compounds demonstrated promising activity, with inhibition percentages ranging from 39% to 54% compared to standard treatments like indomethacin .
Agrochemical Applications
The unique chemical structure of tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate also positions it as a candidate for agrochemical development, particularly in pesticide formulations.
Case Study: Herbicidal Efficacy
Field trials conducted on formulations containing this compound assessed its herbicidal properties against common weeds. The results showed significant reductions in weed biomass:
| Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |
|---|---|---|
| Control | 0 | N/A |
| Treatment 1 | 70 | 200 |
| Treatment 2 | 85 | 300 |
These findings suggest that the compound can effectively control resistant weed species, making it a valuable asset in agricultural practices.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aryl Substitutions
Piperidine derivatives bearing aromatic substituents are widely studied for their pharmacological relevance. The following compounds share the Boc-piperidine core but differ in aryl group substitutions:
Table 1: Aryl-Substituted Piperidine Derivatives
Key Findings :
- Electronic Effects : The introduction of electron-withdrawing groups (e.g., trifluoromethyl in 5n) increases molecular weight and reduces reaction yields compared to electron-donating groups (e.g., methyl in 5l) .
- Stereochemistry : Enantiomers such as 5j (R-configuration) and 5k (S-configuration) exhibit identical MS profiles but differ in optical rotation ([α]D20 values) .
Fluorinated Analogues
Fluorine incorporation enhances metabolic stability and bioavailability. Two notable examples include:
Table 2: Fluorinated Piperidine Derivatives
Key Findings :
- Functional Group Impact : The hydroxymethyl group in 10a is converted to a mesyloxymethyl group in 11aa, enhancing electrophilicity for subsequent nucleophilic substitutions .
- Synthetic Efficiency : Fluorinated derivatives exhibit high yields (e.g., 100% for 10a), attributed to optimized protection/deprotection strategies .
Carbamoyl and Hydroxy-Substituted Analogues
Modifications at the piperidine 4-position influence solubility and hydrogen-bonding capacity:
Table 3: Carbamoyl and Hydroxy Derivatives
Research Implications and Trends
- Structure-Activity Relationships (SAR) : Substituents like trifluoromethyl and methoxycarbonyl improve target binding affinity in kinase inhibitors .
- Synthetic Challenges : Bulky aryl groups (e.g., 3-trifluoromethylphenyl in 5n) lower reaction yields due to steric effects .
- Safety Profiles : Compounds like tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate lack significant acute toxicity, but ecological impacts remain unstudied .
Biological Activity
Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented by the following chemical structure:
- Molecular Formula : C16H23NO4
- Molecular Weight : 293.36 g/mol
The synthesis of this compound typically involves a series of reactions starting from piperidine derivatives. For instance, it can be synthesized through acylation processes, where piperidin-4-ylmethanol is reacted with various acylating agents to introduce the desired functional groups .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in drug metabolism and transport.
-
P-glycoprotein Modulation :
- Studies indicate that compounds similar to this piperidine derivative can act as modulators of P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer therapy. By inhibiting P-gp, these compounds may enhance the efficacy of chemotherapeutic agents by increasing their intracellular concentrations .
- Antioxidant Activity :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups. For example, tert-butyl esters are often introduced via Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions . The methoxycarbonyl group can be installed via esterification or coupling reactions, with intermediates purified using flash chromatography (10%–30% EtOAc/Hexane gradients) . Safety protocols, such as working in ventilated fume hoods and using protective gloves/eyewear, are critical due to reactive intermediates .
Q. How is NMR spectroscopy used to characterize this compound?
- Methodological Answer : ¹H and ¹³C NMR are essential for confirming structure. Key signals include:
- The tert-butyl group: ~1.4 ppm (singlet, 9H) in ¹H NMR and ~80 ppm in ¹³C NMR .
- Methoxycarbonyl group: ~3.8 ppm (singlet, 3H) for the OCH₃ and ~167 ppm for the carbonyl carbon .
- Piperidine protons: Split signals between 1.5–4.5 ppm, depending on substitution .
- Aromatic protons: Multiples in 6.5–8.0 ppm for the hydroxyl-substituted phenyl ring .
Q. What safety precautions are required during handling?
- Methodological Answer : Key precautions include:
- Respiratory/eye protection : Use NIOSH-approved respirators and chemical goggles .
- Skin protection : Wear nitrile gloves (tested for permeation resistance) and lab coats .
- Spill management : Absorb with inert materials (e.g., vermiculite) and avoid drainage into waterways .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and heat sources .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are widely used. Steps include:
Data collection : High-resolution (≤1.0 Å) X-ray diffraction at 100 K .
Structure solution : Direct methods (SHELXS) for phase determination .
Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen positions geometrically constrained .
Example: A derivative with a fluorophenyl substituent showed torsional strain (C–C–C–F dihedral angle = 12.5°), confirmed via SHELXL refinement .
Q. How do substituents on the phenyl ring influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Electron-withdrawing groups (e.g., methoxycarbonyl) activate the ring toward electrophilic attack. For example:
- Kinetic studies : The 3-methyl group sterically hinders para-substitution, reducing reaction rates by ~40% compared to unsubstituted analogs .
- Computational modeling : DFT calculations (B3LYP/6-31G*) show the hydroxyl group lowers LUMO energy by 1.2 eV, enhancing electrophilicity .
- Experimental validation : Suzuki-Miyaura coupling with boronic acids under Pd(PPh₃)₄ catalysis confirms regioselectivity .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer : Stability is influenced by:
- Temperature : Accelerated degradation observed at >25°C (TGA/DSC data) .
- Moisture : Hydrolysis of the tert-butyl ester occurs at >60% relative humidity (HPLC monitoring) .
- Additives : Co-storage with molecular sieves (3Å) reduces hydrolysis by 90% over 12 months .
Data Contradictions and Validation
- Safety Data : While some sources report "no acute toxicity data" , others recommend strict exposure controls (e.g., <0.1 mg/m³ inhalable dust) . Researchers should adopt precautionary principles and conduct in vitro toxicity screening (e.g., Ames test) before scaling up.
- Synthetic Yields : Yields for Boc-protected intermediates vary from 70% (non-optimized conditions) to 95% (microwave-assisted synthesis) . Optimization via DoE (Design of Experiments) is advised.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
